molecular formula C9H17NO4S B1517598 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid CAS No. 1042586-01-5

2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid

Cat. No. B1517598
M. Wt: 235.3 g/mol
InChI Key: FSFWHOIYNBZIPU-UHFFFAOYSA-N
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Description

2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is a chemical compound with the CAS Number: 1042586-01-5 . It has a molecular weight of 235.3 and its IUPAC name is {[(4-methylcyclohexyl)amino]sulfonyl}acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is 1S/C9H17NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid is a powder that is stored at room temperature . Its molecular weight is 235.3 .

Scientific Research Applications

Metabolic Studies and Biochemical Applications

  • Understanding Metabolic Pathways: Research identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in the urine of individuals with a postulated defect in 4-hydroxyphenylpyruvate dioxygenase, indicating its role in tyrosine metabolism. This highlights the potential of certain acetic acid derivatives in studying metabolic disorders and enzyme deficiencies (Niederwieser, Wadman, & Danks, 1978).

Synthetic Chemistry and Catalysis

  • Catalysis and Synthesis: A study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, demonstrating the utility of sulfamoyl acetic acid derivatives in facilitating organic reactions under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).
  • Antimicrobial Compound Synthesis: Research focused on synthesizing pyrazole derivatives with sulfamoyl acetic acid components, exploring their antimicrobial activity. This underscores the role of such compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012).

Material Science and Novel Applications

  • Development of Novel Catalysts: A study demonstrated the preparation of a new nano-sized N-sulfonic acid as a catalyst, showcasing its efficiency in the one-pot synthesis of hexahydroquinolines, indicating the versatility of sulfamoyl acetic acid derivatives in material science applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

properties

IUPAC Name

2-[(4-methylcyclohexyl)sulfamoyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-7-2-4-8(5-3-7)10-15(13,14)6-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFWHOIYNBZIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
Reactant of Route 2
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
Reactant of Route 3
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
Reactant of Route 4
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
Reactant of Route 5
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid
Reactant of Route 6
2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid

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